molecular formula C6H5BrN2O2S B102921 N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 16443-97-3

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B102921
CAS No.: 16443-97-3
M. Wt: 249.09 g/mol
InChI Key: GCMXRINJCZAAQN-UHFFFAOYSA-N
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Description

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group at the 5-position, a formyl group at the 4-position, and an acetamide group at the 2-position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 5-bromo-2-aminothiazole with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-bromo-2-aminothiazole+acetic anhydrideThis compound\text{5-bromo-2-aminothiazole} + \text{acetic anhydride} \rightarrow \text{this compound} 5-bromo-2-aminothiazole+acetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-(5-bromo-4-carboxyl-1,3-thiazol-2-yl)acetamide

    Reduction: N-(5-bromo-4-hydroxymethyl-1,3-thiazol-2-yl)acetamide

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    N-(4-formyl-1,3-thiazol-2-yl)acetamide: Lacks the bromo group, which may affect its reactivity and biological activity.

    N-(5-bromo-1,3-thiazol-2-yl)acetamide: Lacks the formyl group, which may influence its chemical properties and applications.

Uniqueness

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of both the bromo and formyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2S/c1-3(11)8-6-9-4(2-10)5(7)12-6/h2H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMXRINJCZAAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(S1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366480
Record name N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16443-97-3
Record name N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
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